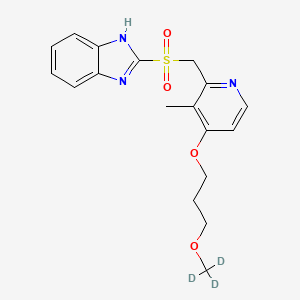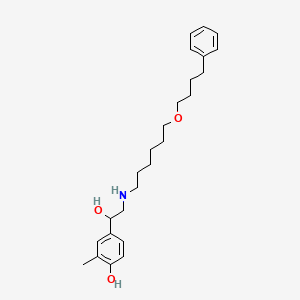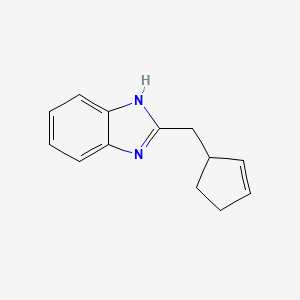
Rabeprazol-Sulfon-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rabeprazole Sulfone-d3 is a deuterated form of Rabeprazole Sulfone, a derivative of Rabeprazole. Rabeprazole is a proton pump inhibitor used to decrease stomach acid production. The deuterated form, Rabeprazole Sulfone-d3, is often used in scientific research for its stability and unique properties .
Wissenschaftliche Forschungsanwendungen
Rabeprazole Sulfone-d3 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Wirkmechanismus
Target of Action
Rabeprazole Sulfone-d3, a deuterated form of Rabeprazole, primarily targets the gastric H+/K+ ATPase , also known as the proton pump . This enzyme is found in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .
Mode of Action
Rabeprazole Sulfone-d3, like other proton pump inhibitors, suppresses gastric acid secretion by inhibiting the gastric H+/K+ ATPase . It is a prodrug that turns into its active sulphenamide form in the acidic environment of the parietal cells . This inhibition is dose-dependent and affects both basal and stimulated gastric acid secretion .
Biochemical Pathways
Rabeprazole Sulfone-d3 affects the biochemical pathway of gastric acid production. By inhibiting the H+/K+ ATPase, it prevents the exchange of H+ ions with K+ ions, thereby reducing the acidity of the stomach’s contents . This action can lead to the healing of gastrointestinal ulcers and the alleviation of symptoms of gastroesophageal reflux disease (GERD) .
Pharmacokinetics
Rabeprazole is well absorbed within 1 hour of oral administration . Its absorption can be delayed up to 4 hours or longer by food . It is metabolized in the liver via CYP2C19 and CYP3A4 to inactive metabolites . About 90% of the drug is excreted in the urine, primarily as thioether carboxylic acid metabolites . The elimination half-life of Rabeprazole is approximately 1 to 2 hours .
Result of Action
The inhibition of gastric acid secretion by Rabeprazole Sulfone-d3 leads to an increase in gastric pH, which can help heal gastrointestinal ulcers and treat symptoms of GERD . It can also be used to eradicate Helicobacter pylori and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Rabeprazole Sulfone-d3 is influenced by the environment within the stomach. As a prodrug, it is activated in the acidic environment of the parietal cells . The formulation type and feeding status can affect its bioavailability and absorption . Furthermore, genetic polymorphisms in CYP2C19 can result in slower metabolism of the drug in some populations .
Zukünftige Richtungen
Rabeprazole has been used with success in the treatment of some atypical GERD manifestations, such as dysphagia associated with GERD, GERD-related asthma and chest-pain, and in the therapy of Barrett’s esophagus . Finally, rabeprazole achieves similar Helicobacter pylori eradication rates compared with omeprazole and lansoprazole when co-administrated with low or high doses of antibiotics (amoxicillin and clarithromycin) . In addition, low doses of rabeprazole (10 mg/bid) may be effective in eradicating the pathogen .
Biochemische Analyse
Biochemical Properties
Rabeprazole Sulfone-d3 interacts with various enzymes and proteins. It is converted to desmethyl rabeprazole and rabeprazole sulfone by CYP2C19 and CYP3A, respectively . The metabolic stability of Rabeprazole Sulfone-d3 decreased as a function of incubation time, resulting in the formation of thioether rabeprazole via nonenzymatic degradation and enzymatic metabolism .
Cellular Effects
Rabeprazole Sulfone-d3 has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit inflammatory reactions by inhibiting cell pyroptosis in gastric epithelial cells . This inhibition leads to a decrease in the secretion of IL-1β and IL-18, which are key players in inflammatory responses .
Molecular Mechanism
Rabeprazole Sulfone-d3 exerts its effects at the molecular level through various mechanisms. It is a prodrug that, in the acid environment of the parietal cells, turns into an active sulphenamide form . Rabeprazole Sulfone-d3 inhibits the H+, K+ATPase of the coating gastric cells and dose-dependently suppresses basal and stimulated gastric acid secretion .
Temporal Effects in Laboratory Settings
The effects of Rabeprazole Sulfone-d3 change over time in laboratory settings. The metabolic stability of Rabeprazole Sulfone-d3 was found to decrease as a function of incubation time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Rabeprazole Sulfone-d3 vary with different dosages in animal models
Metabolic Pathways
Rabeprazole Sulfone-d3 is involved in various metabolic pathways. It is converted to desmethyl rabeprazole and rabeprazole sulfone by CYP2C19 and CYP3A, respectively . This indicates that Rabeprazole Sulfone-d3 interacts with these enzymes in its metabolic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rabeprazole Sulfone-d3 involves the incorporation of deuterium atoms into the Rabeprazole Sulfone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Rabeprazole Sulfone-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Rabeprazole Sulfone-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion of Rabeprazole to its sulfone form.
Reduction: Potential reduction of the sulfone group back to a sulfide.
Substitution: Reactions involving the replacement of functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of Rabeprazole, such as Rabeprazole Sulfone and its deuterated forms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rabeprazole: The parent compound, used widely as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with similar uses but different pharmacokinetic properties.
Pantoprazole: Similar to Rabeprazole but with a different chemical structure and slightly different clinical applications.
Uniqueness
Rabeprazole Sulfone-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in pharmacokinetics and metabolism. This makes it a valuable tool in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfonyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNPBSPFHFPML-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)





![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589175.png)


